1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine
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Overview
Description
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine is a compound that features a piperidine ring substituted with a tetrahydrofuran moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key building blocks in drug design . The tetrahydrofuran ring adds to the compound’s versatility, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine typically involves multi-step organic reactions. One common route includes the alkylation of piperidine with a tetrahydrofuran-containing alkyl halide under basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydride, and acids like hydrochloric acid . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The tetrahydrofuran moiety may enhance the compound’s binding affinity and specificity, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar compounds to 1-(3-(Tetrahydrofuran-2-yl)propyl)piperidin-4-amine include other piperidine derivatives and tetrahydrofuran-containing molecules. For example:
Piperidine derivatives: Compounds like 4-aminopiperidine and 1-benzylpiperidine share the piperidine core but differ in their substituents, leading to variations in their chemical and biological properties.
Tetrahydrofuran-containing molecules: Compounds such as tetrahydrofuran-2-carboxylic acid and 2-(tetrahydrofuran-2-yl)ethanol feature the tetrahydrofuran ring but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C12H24N2O |
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Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-[3-(oxolan-2-yl)propyl]piperidin-4-amine |
InChI |
InChI=1S/C12H24N2O/c13-11-5-8-14(9-6-11)7-1-3-12-4-2-10-15-12/h11-12H,1-10,13H2 |
InChI Key |
FJUHWIFEDPQCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN2CCC(CC2)N |
Origin of Product |
United States |
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